molecular formula C24H15NO8 B030899 Fluoresceinamine Maleic Acid Monoamide CAS No. 75900-74-2

Fluoresceinamine Maleic Acid Monoamide

Cat. No.: B030899
CAS No.: 75900-74-2
M. Wt: 445.4 g/mol
InChI Key: QNSPCTIVGNRMCN-FPLPWBNLSA-N
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Description

Fluoresceinamine Maleic Acid Monoamide is a biochemical reagent widely used in life science research. It is known for its fluorescent properties, making it a valuable tool in various scientific applications. The compound has the chemical formula C24H15NO8 and a molecular weight of 445.38 g/mol .

Scientific Research Applications

Fluoresceinamine Maleic Acid Monoamide is extensively used in various scientific research fields:

Safety and Hazards

While specific safety and hazard information for Fluoresceinamine Maleic Acid Monoamide is not available, it’s important to note that maleic acid, a related compound, can cause dermal and/or ocular irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluoresceinamine Maleic Acid Monoamide is synthesized through a series of chemical reactions involving fluoresceinamine and maleic acid. The process typically involves the reaction of fluoresceinamine with maleic anhydride under controlled conditions to form the monoamide derivative. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistency and yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Fluoresceinamine Maleic Acid Monoamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluoresceinamine Maleic Acid Monoamide is unique due to its specific chemical structure, which provides distinct fluorescent properties. Its ability to form stable conjugates with various biomolecules makes it a valuable tool in life science research. Additionally, its compatibility with different analytical techniques enhances its versatility compared to other fluorescent compounds .

Properties

IUPAC Name

(Z)-4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO8/c26-13-2-5-17-19(10-13)32-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(31)33-24)25-21(28)7-8-22(29)30/h1-11,26-27H,(H,25,28)(H,29,30)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSPCTIVGNRMCN-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1NC(=O)/C=C\C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446268
Record name Fluoresceinamine Maleic Acid Monoamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75900-74-2
Record name Fluoresceinamine Maleic Acid Monoamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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